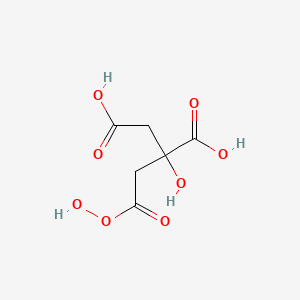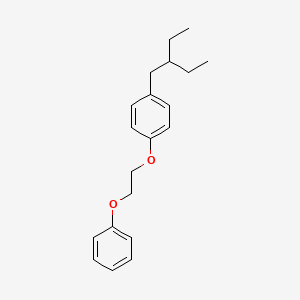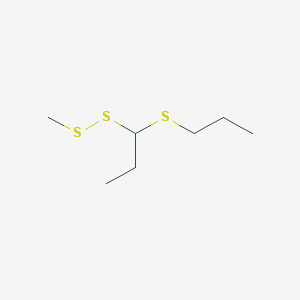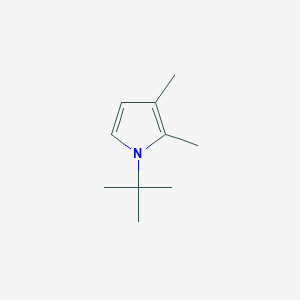
1H-Pyrrole, 1-(1,1-dimethylethyl)-2,3-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole, 1-(1,1-dimethylethyl)-2,3-dimethyl- is a heterocyclic organic compound with the molecular formula C11H17N It belongs to the pyrrole family, which is characterized by a five-membered ring containing one nitrogen atom
准备方法
The synthesis of 1H-Pyrrole, 1-(1,1-dimethylethyl)-2,3-dimethyl- can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dimethylpyrrole with tert-butyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and advanced purification techniques to ensure high yield and purity of the final product.
化学反应分析
1H-Pyrrole, 1-(1,1-dimethylethyl)-2,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole compounds.
Substitution: Electrophilic substitution reactions are common for this compound, where reagents like bromine or chlorine can be used to introduce halogen atoms into the pyrrole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,3-dicarboxylic acid derivatives, while substitution reactions can produce halogenated pyrrole compounds.
科学研究应用
1H-Pyrrole, 1-(1,1-dimethylethyl)-2,3-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of 1H-Pyrrole, 1-(1,1-dimethylethyl)-2,3-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
1H-Pyrrole, 1-(1,1-dimethylethyl)-2,3-dimethyl- can be compared with other similar compounds, such as:
1H-Pyrrole, 2,3-dimethyl-: This compound lacks the tert-butyl group, resulting in different chemical and biological properties.
1H-Pyrrole, 1-(1,1-dimethylethyl)-2,5-dimethyl-: The position of the methyl groups differs, leading to variations in reactivity and applications.
1H-Pyrrole, 1-(1,1-dimethylethyl)-3,4-dimethyl-: Similar to the previous compound, the position of the methyl groups affects its properties and uses.
属性
CAS 编号 |
138336-80-8 |
|---|---|
分子式 |
C10H17N |
分子量 |
151.25 g/mol |
IUPAC 名称 |
1-tert-butyl-2,3-dimethylpyrrole |
InChI |
InChI=1S/C10H17N/c1-8-6-7-11(9(8)2)10(3,4)5/h6-7H,1-5H3 |
InChI 键 |
WFNUIRLPCOXRHV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(C=C1)C(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoate](/img/structure/B14286916.png)
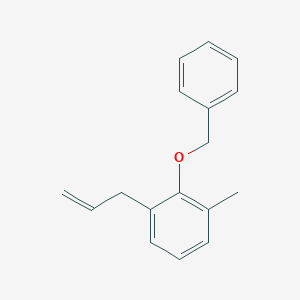


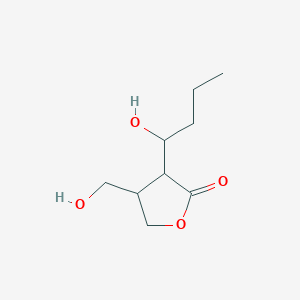
![Benzene, [(chlorofluoromethyl)thio]-](/img/structure/B14286953.png)



![6-[(Hexan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B14286973.png)
![N-(9-Fluoro-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydroxylamine](/img/structure/B14286981.png)
